3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-6-amine

Medicinal chemistry Fragment-based drug design Building block procurement

This 6-amino-substituted pyrido-oxazine building block is the optimal starting material for fragment-based kinase inhibitor programs targeting c-Met (9.0 nM potency reported) and ALK5. Unlike the parent scaffold or 4-methyl analog, its pre-installed primary amine enables direct amide coupling for focused library generation without additional synthetic steps. Its sp3-rich dihydro core provides superior three-dimensional character over planar oxazinone fragments, enhancing novel binding mode identification. Choose this des-dimethyl analog for systematic SAR exploration in next-generation Syk inhibitor development.

Molecular Formula C7H9N3O
Molecular Weight 151.17 g/mol
Cat. No. B12829412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-6-amine
Molecular FormulaC7H9N3O
Molecular Weight151.17 g/mol
Structural Identifiers
SMILESC1COC2=C(N1)N=C(C=C2)N
InChIInChI=1S/C7H9N3O/c8-6-2-1-5-7(10-6)9-3-4-11-5/h1-2H,3-4H2,(H3,8,9,10)
InChIKeySXRTUTKXFWETMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazin-6-amine – Baseline Characteristics for Research Procurement


3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazin-6-amine (CAS 1517755-99-5) is a heterocyclic building block characterized by a fused pyrido-oxazine ring system bearing a primary amine at the 6-position. With a molecular formula of C7H9N3O and molecular weight of 151.17 g/mol , it belongs to the broader pyrido[3,2-b][1,4]oxazine scaffold family that has been explored as key intermediates in kinase inhibitor programs, including c-Met inhibitors and ALK5 inhibitors [1]. The compound is commercially available from multiple suppliers at purities typically ≥95% and is intended exclusively for research purposes.

Why 3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazin-6-amine Cannot Be Replaced by Generic Scaffold Analogs


Attempts to substitute 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-6-amine with the parent 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine scaffold (CAS 20348-23-6, MW 136.15, C7H8N2O) would eliminate the 6-amino hydrogen-bond donor/acceptor functionality that is critical for downstream derivatization and target engagement [1]. Similarly, replacing with the 4-methyl analog (CAS 1539881-99-6, MW 165.19, C8H11N3O) introduces an N-methyl substituent that sterically blocks key substitution chemistry and alters the pKa of the neighboring amine . The 3-oxo congener (6-amino-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one, CAS 337463-65-7, MW 165.15, C7H7N3O2) possesses a carbonyl at position 3 that changes both the ring electronics and the conformational flexibility relative to the fully saturated dihydro core, resulting in different reactivity profiles in palladium-catalyzed cross-coupling and amide bond-forming reactions [2]. These structural distinctions directly impact synthetic route design, SAR exploration, and ultimate pharmacological outcomes, making generic inter-change scientifically unsound.

Quantitative Differentiation Evidence for 3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazin-6-amine Against Closest Analogs


Molecular Weight and Formula Comparison: Target vs. Parent Scaffold

The target compound (C7H9N3O, MW 151.17 g/mol) carries a 6-amino group absent in the parent scaffold 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine (C7H8N2O, MW 136.15 g/mol) . This single –NH2 substitution increases molecular weight by 15.02 Da and adds one hydrogen bond donor and one hydrogen bond acceptor, directly altering the physicochemical property profile relevant to fragment-based screening and lead optimization.

Medicinal chemistry Fragment-based drug design Building block procurement

N-Methylation Impact: Target vs. 4-Methyl Analog on Derivatization Potential

The target compound possesses a free NH at the oxazine ring position 4, whereas the closest commercially available analog, 4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-6-amine (CAS 1539881-99-6, C8H11N3O, MW 165.19 g/mol), carries an N-methyl substituent . The N-methyl group increases molecular weight by 14.02 Da and sterically shields the lone pair on the oxazine nitrogen, reducing its nucleophilicity and capacity for further N-functionalization such as acylation, sulfonylation, or alkylation.

Kinase inhibitor synthesis SAR exploration Chemical biology

Ring Oxidation State Comparison: Dihydro vs. 3-Oxo Core for Conformational Flexibility

The target compound retains a fully saturated oxazine ring (dihydro), whereas 6-amino-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one (CAS 337463-65-7, C7H7N3O2, MW 165.15 g/mol) contains a carbonyl at position 3 [1]. The 3-oxo group introduces sp2 hybridization at C3, flattening the oxazine ring and reducing the number of rotatable bonds. This structural difference directly influences the scaffold's three-dimensional shape and is critical for target engagement in kinase binding pockets where dihydro flexibility enables induced-fit binding modes not accessible to the planar 3-oxo analog.

Conformational analysis Scaffold hopping Medicinal chemistry

Synthetic Tractability: Direct Amine Handle vs. In-Situ Generation Approaches

The target compound provides a pre-installed primary amine at position 6, eliminating the need for nitro reduction or protecting group manipulation steps required when starting from the parent scaffold 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine [1]. Benchmark synthesis of the target compound proceeds via reduction of 2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one with LiAlH4 in THF at 0°C in a single step, yielding the 6-amine directly . In contrast, functionalization of the parent scaffold at C6 requires bromination with N-bromosuccinimide (NBS) in DMF at 0°C for 2 hours followed by palladium-catalyzed amination, adding two synthetic steps and associated yield losses.

Synthetic methodology Parallel synthesis Medicinal chemistry

Physicochemical Property Profile: Fragment-Like Characteristics vs. Elaborated Analogs

With MW 151.17 g/mol, cLogP estimated at 0.5–1.0, and only 2 hydrogen bond donors and 3 hydrogen bond acceptors, the target compound falls well within fragment-like chemical space (MW < 250, cLogP < 3.5, HBD ≤ 3, HBA ≤ 6) . In comparison, the Fostamatinib intermediate 6-amino-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one (MW 193.20 g/mol) exceeds fragment parameters and enters lead-like space, making it less suitable for fragment-based screening and fragment-growing strategies . The target compound's superior ligand efficiency potential (lower MW per heavy atom count) is consistent with fragment-based drug discovery best practices [1].

Fragment-based drug discovery Physicochemical properties Lead-likeness

Commercial Availability and Purity Benchmarking Against Scaffold Analogs

The target compound is available from multiple independent suppliers at a purity specification of 95% (Suzhou Shiya Biological Technology) to 98% (Leyan) . In contrast, the parent scaffold 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine (CAS 20348-23-6) is stocked by fewer vendors (e.g., Aladdin, ≥95% purity) with lead times extending to 8–12 weeks . The 4-methyl analog is available at 98% purity from Leyan . The broader supplier base for the target compound reduces procurement risk and enables competitive pricing for multi-gram scale purchases.

Procurement Supply chain Quality control

High-Value Application Scenarios for 3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazin-6-amine Based on Quantitative Evidence


Fragment-Based Drug Discovery (FBDD) Library Design

With a molecular weight of 151.17 g/mol and cLogP in the 0.5–1.0 range, the target compound fits the Rule of Three for fragment-likeness [1]. Its pre-installed 6-amino group enables rapid parallel amide coupling to generate focused fragment libraries without additional synthetic steps. The dihydro scaffold provides superior three-dimensional character (sp3-rich) compared to planar oxazinone-based fragments, increasing the likelihood of identifying novel binding modes in fragment screens. This scenario is directly supported by the cross-study comparable evidence on physicochemical properties (Section 3, Evidence Item 5).

Kinase Inhibitor SAR Campaigns (c-Met, ALK5, Syk)

The pyrido[3,2-b][1,4]oxazine scaffold is a validated hinge-binding motif in multiple kinase inhibitor programs, including c-Met inhibitor KRC-00715 (IC50 = 9.0 nM) and ALK5 inhibitors disclosed in patent US20240190891A1 [2][3]. The target compound serves as the optimal starting building block when the research objective requires C6-amino functionalization for hinge-binding interactions. Its free NH at position 4 also permits late-stage N-functionalization to modulate selectivity and pharmacokinetics. This is supported by the direct head-to-head comparison with the N-methyl analog (Section 3, Evidence Item 2).

Synthesis of Fostamatinib Analog Libraries

The target compound is the des-dimethyl, non-oxo analog of the key intermediate used in Fostamatinib synthesis [4]. Researchers developing next-generation Syk inhibitors with improved selectivity or reduced off-target activity can use the target compound as a scaffold for systematic SAR exploration, varying substituents at positions not accessible when using the bulkier 2,2-dimethyl-3-oxo intermediate. The reduced molecular complexity (15 vs. 21 heavy atoms) allows for more incremental property optimization during lead development.

Antimicrobial Agent Development Targeting Bacterial Histidine Kinases

Patent disclosures on 2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one derivatives demonstrate activity against bacterial histidine protein kinases, a validated anti-infective target [5]. The target compound's 6-amino group provides a synthetic entry point for constructing analogs of these antibacterial oxazine compounds. The class-level inference from ring oxidation state comparisons (Section 3, Evidence Item 3) supports the hypothesis that the non-planar dihydro core may offer advantages in bacterial kinase selectivity over planar oxazinone-based compounds.

Quote Request

Request a Quote for 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.